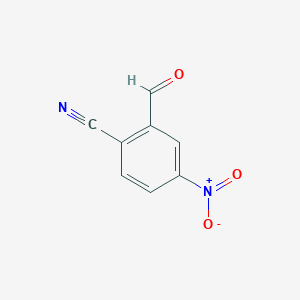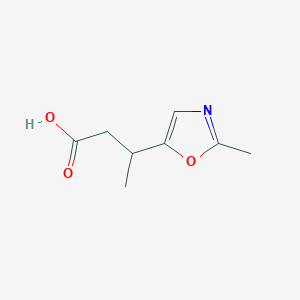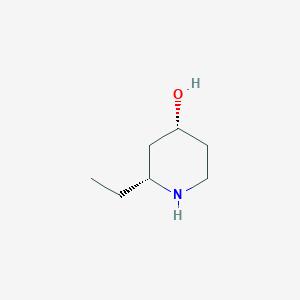
(Z)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenyl dihydrogen phosphate is a complex organic compound characterized by its unique structural features. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple methoxy groups and a diazenyl linkage contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenyl dihydrogen phosphate typically involves multiple steps. One common approach starts with the preparation of the diazenyl intermediate, which is then subjected to phosphorylation to yield the final product. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and chemical industries.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenyl dihydrogen phosphate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of (Z)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenyl dihydrogen phosphate involves its interaction with specific molecular targets. The diazenyl linkage and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular pathways and biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-1-[(2′,4′-dimethoxy-3′-nitro)-phenyl]-2-[(3″,4″,5″-trimethoxy)-phenyl]ethene
- 2-amino-4-methyl-6-(3,4,5-trimethoxy-phenyl)-pyrimidine
Uniqueness
Compared to similar compounds, (Z)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenyl dihydrogen phosphate stands out due to its unique diazenyl linkage and multiple methoxy groups. These structural features contribute to its distinctive chemical properties and reactivity, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C16H19N2O8P |
|---|---|
Poids moléculaire |
398.30 g/mol |
Nom IUPAC |
[2-methoxy-5-[(3,4,5-trimethoxyphenyl)diazenyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C16H19N2O8P/c1-22-12-6-5-10(7-13(12)26-27(19,20)21)17-18-11-8-14(23-2)16(25-4)15(9-11)24-3/h5-9H,1-4H3,(H2,19,20,21) |
Clé InChI |
AHKKMWCXAUJWOX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N=NC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13349120.png)


![Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate](/img/structure/B13349153.png)




![(3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13349183.png)


